Product packaging for 3-Amino-5-methylthio-1H-1,2,4-triazole(Cat. No.:CAS No. 45534-08-5)

3-Amino-5-methylthio-1H-1,2,4-triazole

Cat. No.: B1266240
CAS No.: 45534-08-5
M. Wt: 130.17 g/mol
InChI Key: XGWWZKBCQLBJNH-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Chemistry and Biology

Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. wisdomlib.orgfiveable.me These compounds are of immense importance in both chemistry and biology, forming the core structures of many natural products like vitamins, hormones, and antibiotics. ijcaonline.orgopenmedicinalchemistryjournal.com Their prevalence extends to fundamental biological molecules, including the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA. nih.gov

The presence of nitrogen atoms in these rings imparts unique chemical properties. It can influence the molecule's electron density, polarity, and ability to form hydrogen bonds. fiveable.menih.gov These characteristics are crucial in drug design, as they enable these molecules to interact effectively with biological targets such as enzymes and receptors. fiveable.me In fact, a significant majority of drugs approved by the FDA contain nitrogen-based heterocyclic moieties. nih.gov Beyond pharmaceuticals, these compounds find applications in agrochemicals, dyes, and materials science. openmedicinalchemistryjournal.com

The 1,2,4-Triazole (B32235) Ring System: A Privileged Scaffold in Research

Within the vast family of nitrogen heterocycles, the 1,2,4-triazole ring, a five-membered ring with three nitrogen atoms, is recognized as a "privileged scaffold." researchgate.netnih.govqu.edu.sa This term signifies that the 1,2,4-triazole core is a recurring structural motif in compounds exhibiting a wide array of biological activities. researchgate.net Its isosteric relationship with amides, esters, and carboxylic acids allows it to mimic these functional groups in biological systems, potentially leading to improved metabolic stability. nih.govmdpi.com

The versatility of the 1,2,4-triazole scaffold has been harnessed to develop compounds with diverse therapeutic potential, including antifungal, antibacterial, anticancer, and antiviral properties. researchgate.netnih.gov Notably, prominent antifungal drugs like fluconazole (B54011) and itraconazole (B105839) are built around a 1,2,4-triazole core. nih.govdntb.gov.ua The extensive research into 1,2,4-triazole derivatives stems from the desire to create novel molecules with enhanced efficacy and selectivity for various biological targets. nih.gov

Specific Research Interest in 3-Amino-5-methylthio-1H-1,2,4-triazole

Among the numerous derivatives of the 1,2,4-triazole ring system, this compound has garnered specific interest as a versatile building block in organic synthesis. This compound incorporates a reactive amino group and a methylthio group, providing multiple sites for further chemical modification.

The primary research interest in this compound lies in its utility as a precursor for synthesizing more complex molecules. For instance, it is used in the preparation of heterocyclic disperse azo dyes. sigmaaldrich.comsigmaaldrich.com Furthermore, its condensation with substituted 2-hydroxybenzaldehydes leads to the formation of triazole-derived Schiff base ligands, which are important in coordination chemistry. sigmaaldrich.comsigmaaldrich.com The compound has also been investigated as an electrolyte additive in dye-sensitized solar cells. sigmaaldrich.comsigmaaldrich.com

The synthesis of derivatives from this compound allows researchers to explore structure-activity relationships, where the core triazole structure is systematically modified to study the impact on the resulting compound's properties. This foundational research is crucial for the rational design of new molecules with specific chemical or biological functions.

Compound Properties

PropertyValueReference
Molecular Formula C₃H₆N₄S sigmaaldrich.comsigmaaldrich.com
Molecular Weight 130.17 g/mol sigmaaldrich.comsigmaaldrich.com
Melting Point 130-133 °C sigmaaldrich.comsigmaaldrich.com
CAS Number 45534-08-5 sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N4S B1266240 3-Amino-5-methylthio-1H-1,2,4-triazole CAS No. 45534-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanyl-1H-1,2,4-triazol-5-amine
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InChI

InChI=1S/C3H6N4S/c1-8-3-5-2(4)6-7-3/h1H3,(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWWZKBCQLBJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068476
Record name 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-
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Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

45534-08-5
Record name 5-(Methylthio)-1H-1,2,4-triazol-3-amine
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Record name 3-(Methylthio)-1,2,4-triazol-5-amine
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Record name 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-
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Record name 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-
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Record name 5-methylthio-1H-1,2,4-triazol-3-ylamine
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Record name 3-(METHYLTHIO)-1,2,4-TRIAZOL-5-AMINE
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Biological and Pharmacological Research Applications of 3 Amino 5 Methylthio 1h 1,2,4 Triazole Derivatives

Antimicrobial Activity Studies

The quest for novel antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. Derivatives of 3-amino-5-methylthio-1H-1,2,4-triazole have shown considerable promise as both antibacterial and antifungal agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have highlighted the potent antibacterial properties of this compound derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, a series of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives were synthesized and evaluated for their in vitro antibacterial activity. Among the synthesized compounds, some exhibited significant inhibitory effects on the growth of pathogenic bacteria. nih.gov

One study reported on 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols, where compound (4c) was found to be the most active against Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values of 16 µg/ml for Staphylococcus aureus and 20 µg/ml for Bacillus subtilis. nih.gov Compound (4e) showed notable activity against Gram-negative bacteria, with MIC values of 25 µg/ml for Escherichia coli and 31 µg/ml for Salmonella typhi. nih.gov Another study on Schiff bases of 3-amino-1,2,4-triazole-5-thiolate salt bearing a morpholine ring also demonstrated inhibitory effects against various bacterial strains. nih.gov For example, compound T8 inhibited Staphylococcus aureus with an IC50 of 22 µg/mL, while compound T3 was effective against Pseudomonas aeruginosa with an IC50 of 22 µg/mL. nih.gov Furthermore, compound T6 showed strong inhibition of Klebsiella pneumoniae with an IC50 of 15 µg/mL. nih.gov

The substitution pattern on the aromatic rings of these derivatives has been shown to play a crucial role in their antibacterial potency. For example, compounds with electron-withdrawing halo groups at the para position have exhibited good activity against both Gram-positive and Gram-negative bacteria. nih.gov The presence of groups like 4-chloro, 4-bromo, and 4-trichloromethyl attached to the phenyl ring of the triazole has also been associated with good antimicrobial activity. nih.gov

Interactive Data Table: Antibacterial Activity of this compound Derivatives
CompoundBacterial StrainActivity (MIC/IC50 in µg/mL)Reference
Compound (4c)Staphylococcus aureus16 nih.gov
Compound (4c)Bacillus subtilis20 nih.gov
Compound (4e)Escherichia coli25 nih.gov
Compound (4e)Salmonella typhi31 nih.gov
Compound T8Staphylococcus aureus22 nih.gov
Compound T3Pseudomonas aeruginosa22 nih.gov
Compound T6Klebsiella pneumoniae15 nih.gov

Antifungal Efficacy Against Pathogenic Fungi

In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity against various pathogenic fungi. A study on novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives found that compound (4e) exhibited good antifungal activity against Candida albicans and Aspergillus niger. nih.gov Another research effort focusing on Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol revealed strong antifungal effects against Microsporum gypseum, with some derivatives showing activity superior to the standard drug ketoconazole. bohrium.com

The synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thioesters has also yielded compounds with significant antifungal properties. nih.gov Specifically, compounds 6a and 6g from this series showed high inhibitory effects on the growth of Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. nih.gov The presence of a naphthyl group at the 3-position of the triazole-3-thioester was found to enhance the antifungal activity. nih.gov

Interactive Data Table: Antifungal Activity of this compound Derivatives
Compound/Derivative SeriesFungal Strain(s)Key FindingsReference
Compound (4e)Candida albicans, Aspergillus nigerExhibited good antifungal activity. nih.gov
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolMicrosporum gypseumStrong antifungal effects, some superior to ketoconazole. bohrium.com
5-substituted-4-amino-1,2,4-triazole-3-thioesters (6a, 6g)Aspergillus flavus, Mucor species, Aspergillus niger, Aspergillus fumigatusHigh inhibitory effects on fungal growth. nih.gov

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound derivatives are a subject of ongoing investigation. For their antifungal activity, it is widely accepted that azole compounds, including triazoles, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to cell death. nih.gov Molecular docking studies have shown that 1,2,4-triazole (B32235) derivatives can exhibit strong binding affinity to 14α-demethylase.

The mechanism of antibacterial action is likely multifaceted and may vary depending on the specific derivative and bacterial species. Potential mechanisms could involve the inhibition of essential bacterial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. However, detailed mechanistic studies specifically for this compound derivatives against bacteria are less extensively documented in the available literature.

Anticancer and Antitumor Research

The development of novel anticancer agents remains a high priority in medical research. Derivatives of this compound have shown significant potential in this area, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines and their ability to inhibit key enzymes involved in cancer progression.

Cytotoxicity Studies on Cancer Cell Lines

A substantial body of research has been dedicated to evaluating the cytotoxic properties of this compound derivatives against a range of human cancer cell lines. For instance, hydrazone derivatives of 1,2,4-triazole-3-thiol have been tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, showing moderate cytotoxicity with EC50 values in the micromolar range. researchgate.net Some of these derivatives were found to be more cytotoxic against the melanoma cell line. researchgate.netmdpi.com

In another study, novel 5-amino nih.govnih.govmdpi.comtriazole derivatives were evaluated for their in vitro anticancer activity against liver cancer (HepG2) and breast cancer (MCF7) cell lines. nih.gov Several compounds exhibited promising activity, with IC50 values ranging from 17.69 to 25.4 μM against the HepG2 cell line and 17.69 to 27.09 μM against the MCF7 cell line. nih.gov Furthermore, novel betulin-1,2,4-triazole derivatives have demonstrated dose-dependent cytotoxicity against melanoma (A375), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. ktu.edu.tr One derivative, Bet-TZ1, showed the highest cytotoxicity against the A375 cell line with an IC50 value of 22.41 μM after 48 hours of exposure. ktu.edu.tr

Interactive Data Table: Cytotoxicity of this compound Derivatives on Cancer Cell Lines
Derivative SeriesCancer Cell LineActivity (IC50/EC50)Reference
Hydrazones of 1,2,4-triazole-3-thiolIGR39 (Melanoma)22.3 ± 2.5 µM (for compound 10) researchgate.netmdpi.com
Hydrazones of 1,2,4-triazole-3-thiolMDA-MB-231 (Breast)9.7 ± 1.6 µM (for compound 10) researchgate.netmdpi.com
Hydrazones of 1,2,4-triazole-3-thiolPanc-1 (Pancreatic)26.2 ± 1.0 µM (for compound 10) researchgate.netmdpi.com
5-amino nih.govnih.govmdpi.comtriazole derivativesHepG2 (Liver)17.69 - 25.4 μM nih.gov
5-amino nih.govnih.govmdpi.comtriazole derivativesMCF7 (Breast)17.69 - 27.09 μM nih.gov
Betulin-1,2,4-triazole derivative (Bet-TZ1)A375 (Melanoma)22.41 μM ktu.edu.tr

Inhibition of Key Cancer-Related Enzymes (e.g., BRAF, EGFR, Tubulin)

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key enzymes that are crucial for cancer cell proliferation and survival.

Tubulin Inhibition: Several studies have identified 1,2,4-triazole derivatives as potent inhibitors of tubulin polymerization. nih.govnih.govnih.govmdpi.com These compounds bind to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govmdpi.com For example, a series of indole-1,2,4-triazole derivatives were designed as tubulin polymerization inhibitors, with one compound exhibiting an IC50 value of 2.1 µM for tubulin polymerization and sub-micromolar anti-proliferative activity against several cancer cell lines. nih.gov

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and some 1,2,4-triazole derivatives have been investigated as EGFR inhibitors. nih.govnih.govacs.org Hybrids of 1,2,3-triazole and 1,2,4-triazole have been designed as EGFR inhibitors, with some compounds showing potent inhibitory activity. nih.gov For instance, certain bis-triazole derivatives exhibited significant EGFR inhibition with IC50 values in the nanomolar range. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these compounds within the EGFR active site. bohrium.comresearchgate.netnih.gov

BRAF Inhibition: The BRAF kinase is another important target, particularly in melanoma. While direct studies on this compound derivatives as BRAF inhibitors are less common, the broader class of triazoles has been explored in this context. nih.govnih.gov For example, 1,2,4-triazole/oxime hybrids have been designed as STAT3 inhibitors that show efficacy in melanomas harboring the BRAFV600E mutation. nih.gov Additionally, hybrids of 1,2,3-triazole and 1,2,4-triazole have been reported as B-RAF V600E inhibitors. nih.gov

Antioxidant Activity Evaluation

Derivatives of 1,2,4-triazole are recognized for their antioxidant capabilities, which are crucial in combating oxidative stress implicated in numerous diseases. researchgate.netnih.gov The chemical structure of these compounds allows them to neutralize free radicals, thereby preventing cellular damage. zsmu.edu.ua The evaluation of this antioxidant potential is a critical area of research, employing various in vitro assays to quantify their efficacy.

A primary method for assessing antioxidant activity is through free radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is widely used to this end. isres.org In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance, indicating the compound's scavenging potential.

Research has shown that substitutions on the 1,2,4-triazole ring significantly influence its antioxidant capacity. For instance, studies on various 1,2,4-triazole-3-thiones and their S-alkylated derivatives have demonstrated that the thione form often exhibits good free radical scavenging activity, while S-alkylation can lead to a weaker effect. isres.org The presence of phenolic or pyridine groups on the triazole ring has also been shown to enhance antioxidant properties. isres.org

Below is a table summarizing the antioxidant activity of selected 1,2,4-triazole derivatives from various studies.

Compound/Derivative ClassAssayKey Finding
4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiolLipid PeroxidationShowed the most pronounced antioxidant activity among 45 related compounds.
Phenyl-substituted 1,2,4-triazole-3-thiolDPPHExhibited the highest DPPH scavenging activity compared to derivatives with bulkier substituents. isres.org
Phenol and Pyridine substituted 1,2,4-triazolesVarious AssaysDemonstrated significant potential as antioxidant agents. isres.org
Schiff base-1,2,4-triazoles with Butylated Hydroxytoluene (BHT) moietyDPPHShowed higher inhibition of DPPH free radicals than the standard antioxidant BHT. isres.org

Antiviral Research

The 1,2,4-triazole scaffold is a key component in several clinically used drugs and a subject of ongoing antiviral research. nuft.edu.ua Its derivatives are investigated for activity against a wide range of DNA and RNA viruses. nih.govnih.gov The triazole ring is considered a bioisostere of amide, ester, or carboxyl groups, allowing it to interact with biological targets with high affinity. nuft.edu.uanih.gov

Research has explored 1,2,4-triazole derivatives as isosteric analogs of established antiviral drugs like Ribavirin and Acyclovir. nih.govbohrium.com Studies have shown that certain derivatives possess inhibitory properties against viruses such as:

Herpes Simplex Virus (HSV): Isosteric analogs of acyclovir containing a 1,2,4-triazole ring have shown activity against HSV-1. nih.gov

Human Immunodeficiency Virus (HIV): Some acetamide-substituted analogs of doravirine incorporating a 1,2,4-triazole moiety displayed inhibitory properties against HIV-1. nih.govbohrium.com

Influenza Virus: Triazoloazines, a class of condensed 1,2,4-triazole derivatives, have demonstrated notable activity against the influenza A (H1N1) virus. nih.gov Molecular modeling suggests these compounds may target the viral hemagglutinin. bohrium.com

The development of new synthetic pathways continues to yield novel triazole derivatives, which are then screened for their potential to inhibit viral replication and activity. mdpi.com

Enzyme Inhibition Studies (e.g., Catalase Enzyme Inhibition)

The compound 3-amino-1,2,4-triazole (3-AT), a close structural relative of the subject compound, is a well-documented and specific inhibitor of the enzyme catalase. nih.govmdpi.com Catalase is a crucial antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, protecting cells from oxidative damage. researchgate.net

By covalently binding to the active site of catalase, 3-AT irreversibly inactivates the enzyme. researchgate.net This inhibitory action has been utilized as a tool in biomedical research to study the physiological roles of catalase and the consequences of its inhibition. For example, inhibiting catalase with 3-AT has been shown to enhance the cytotoxicity of amyloid-beta peptide, which is implicated in Alzheimer's disease, suggesting that catalase plays a protective role against its toxicity. nih.gov Furthermore, in the context of infectious diseases, the inhibition of catalase by 3-AT has been found to suppress the intracellular growth of Brucella abortus within macrophages, highlighting a potential therapeutic strategy. mdpi.com

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is fundamental for designing more effective therapeutic agents. SAR studies focus on how modifications to the molecule's structure affect its potency and selectivity.

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring and its side chains.

For Antioxidant Activity:

The introduction of a free amino group or a phenyl substituent at the N4 position of the 1,2,4-triazole nucleus has been shown to increase antioxidant activity in certain morpholine-containing derivatives.

Conversely, increasing the length of an alkyl chain substituent can moderately reduce antioxidant effects. The presence of small alkyl groups like methyl or ethyl at the N4 position can even lead to a loss of activity.

For Antiviral Activity:

In studies of triazolyl lupinine derivatives against the influenza virus, the nature of the substituent at the C-4 position of the triazole ring was found to be critical. mdpi.com The introduction of a 4-phenyl substituent was detrimental to virucidal activity, whereas a benzoyloxymethyl substituent at the same position resulted in increased activity. mdpi.com

The stereochemistry of substituents can also be crucial. Enantiomers of 1,2,4-triazole-3-thiones with an R-configuration have been identified as potential candidates against influenza A (H1N1) viruses, while the corresponding S-enantiomers showed no activity. nih.gov

The 1,2,4-triazole ring itself is considered a key pharmacophore due to its favorable properties, including its ability to engage in hydrogen bonding, its dipole character, and its metabolic stability. nuft.edu.uanih.gov Optimization of lead compounds involves modifying the substituents attached to this core pharmacophore to enhance interactions with specific biological targets.

Molecular docking studies are often employed to understand how these derivatives bind to the active sites of target proteins, such as viral enzymes or receptors. mdpi.commdpi.com This computational approach helps to rationalize the observed SAR and guide the design of new analogs with improved potency. For example, by identifying the key interactions between a triazole derivative and a viral protein, researchers can propose modifications, such as adding specific functional groups, to strengthen these interactions and thereby enhance the compound's inhibitory activity. bohrium.com The goal is to refine the molecular structure to achieve a better fit and stronger binding affinity for the intended biological target, leading to more potent and selective agents.

Pharmacokinetic and Pharmacodynamic Profile Assessment (In Silico Methods)

In silico methodologies are crucial in modern drug discovery for the early prediction of the pharmacokinetic and pharmacodynamic profiles of new chemical entities, including derivatives of this compound. These computational tools allow researchers to screen large libraries of compounds, prioritize candidates for synthesis, and understand potential mechanisms of action at a molecular level, thereby reducing the time and cost of development.

Pharmacodynamic and Molecular Docking Studies: Molecular docking is a primary in silico tool used to investigate the pharmacodynamic aspects of this compound derivatives. This technique predicts the binding affinity and interaction patterns between a ligand (the triazole derivative) and the active site of a biological target, such as an enzyme or receptor. zsmu.edu.ua

In one study, various 1,2,4-triazole derivatives were screened for their potential antioxidant activity by docking them against six key enzymes involved in regulating oxidative stress, including NO-synthase, NADPH-oxidase, and tyrosinase. pensoft.netresearchgate.net The ideal position of each molecule was selected based on the binding energy (ΔG), with a lower value indicating a more significant interaction between the ligand and the receptor. pensoft.net Subsequent molecular dynamics (MD) simulations and MM-PBSA free energy calculations can be used to further refine these findings and assess the stability of the ligand-receptor complex over time. pensoft.netresearchgate.net

Similarly, molecular docking studies were instrumental in elucidating the potential mechanism of action for novel 1,2,4-triazole derivatives containing amino acid fragments as antifungal agents. These studies demonstrated a strong binding affinity to the active site of 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. nih.gov In the field of antileishmanial research, docking and molecular dynamics were performed on benzimidazole-triazole derivatives to identify their probable mechanism of action, with results showing a good correlation between in silico predictions and in vitro activity. nih.gov These computational approaches provide valuable insights into structure-activity relationships (SAR), guiding the design of more potent and selective derivatives. asianpubs.org

Table 1: In Silico Studies of 1,2,4-Triazole Derivatives

Derivative Class In Silico Method(s) Used Biological Target(s) / Property Investigated Key Findings
1-Alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)-1,2,4-triazole halides ADME Analysis, Molecular Docking Pharmacokinetic parameters, Antifungal potential Favorable oral bioavailability predicted; identified potential antifungal agents for further study. zsmu.edu.ua
General 1,2,4-Triazole Derivatives Molecular Docking, MD Simulations, MM-PBSA, ADME Prediction Antioxidant enzymes (e.g., NO-synthase, NADPH-oxidase, tyrosinase) Identified 23 lead compounds based on binding energy for further analysis. pensoft.netresearchgate.net
1,2,4-Triazole derivatives with amino acid fragments Molecular Docking 14α-demethylase (CYP51) Demonstrated strong binding affinity, explaining their potent antifungal activity. nih.gov
Benzimidazole-triazole derivatives Molecular Docking, Molecular Dynamics Leishmania tropica targets Findings were in harmony with in vitro antileishmanial activity results. nih.gov

Role in Drug Discovery and Development Pathways

The 1,2,4-triazole nucleus, and specifically derivatives of this compound, represents a privileged scaffold in medicinal chemistry. researchgate.net Its importance stems from its versatile chemical reactivity and its ability to serve as a bioisostere for amide bonds, which can lead to improved metabolic stability in drug candidates. mdpi.com This core structure is present in numerous approved pharmaceutical agents and is a focal point of extensive research in drug discovery pathways. researchgate.net

Versatile Pharmacological Activities: Derivatives originating from the 1,2,4-triazole scaffold exhibit an exceptionally broad spectrum of biological and pharmacological activities. This versatility makes them attractive starting points for developing new therapeutic agents across various disease areas. Documented activities include:

Antimicrobial (Antifungal and Antibacterial): This is one of the most well-established activities. The parent compound, this compound, is a known building block for antifungal agents. chemimpex.com Many derivatives have shown potent activity against various fungal and bacterial strains, including drug-resistant pathogens. nih.govnih.govmdpi.com

Anticancer: Numerous studies have reported the synthesis of 3-amino-1,2,4-triazole derivatives with significant anticancer and anti-angiogenic properties against various cancer cell lines. nih.govresearchgate.netnih.gov

Anti-inflammatory and Analgesic: Certain triazole derivatives have demonstrated significant anti-inflammatory and analgesic effects, in some cases superior to standard drugs like aspirin. nih.gov

Antiviral: The triazole ring is a component of antiviral drugs like Ribavirin, and research continues to explore new derivatives for this application. researchgate.netnih.gov

Anticonvulsant: The scaffold has been investigated for its potential in developing new treatments for seizure disorders. nih.gov

Antitubercular: Some derivatives have shown moderate to significant activity against Mycobacterium tuberculosis. nih.gov

Role as a Synthetic Intermediate: this compound is a valuable and versatile intermediate in the synthesis of more complex molecules. chemimpex.com Its polyfunctional nature, featuring an amino group, a thioether, and three ring nitrogen atoms, provides multiple reaction sites for chemical modification. researchgate.net It is frequently used as a starting material or building block to construct a diverse array of heterocyclic compounds. mdpi.com For example, it readily undergoes condensation with aldehydes to form Schiff base ligands, which themselves can be evaluated for biological activity or used in coordination chemistry. sigmaaldrich.comsigmaaldrich.comchemicalbook.com This synthetic accessibility allows chemists to systematically modify the core structure to optimize pharmacological activity and pharmacokinetic properties, a fundamental process in lead optimization. researchgate.net The development of efficient, green synthetic protocols, such as microwave-assisted synthesis, further enhances the accessibility of these crucial building blocks for drug discovery programs. mdpi.com The wide range of biological activities associated with its derivatives underscores the pivotal role of this compound in the ongoing search for novel and effective therapeutic agents. researchgate.netnih.gov

Table 2: Investigated Biological Activities of 1,2,4-Triazole Derivatives

Biological Activity Description of Research Findings
Anticancer Two series of compounds with a 3-amino-1,2,4-triazole scaffold were synthesized and showed promising dual anticancer and antiangiogenic activity. nih.govresearchgate.net
Anti-inflammatory Various 3-substituted-4-amino-5-mercapto-1,2,4-triazoles exhibited a moderate degree of anti-inflammatory activity. nih.gov
Analgesic Most tested 4-amino-5-mercapto-1,2,4-triazoles showed significant analgesic activity, with efficacy ranging from 81.02% to 120.72% compared to aspirin. nih.gov
Antifungal Derivatives containing amino acid fragments exhibited exceptional activity against Physalospora piricola, with some compounds being more effective than the control drug mefentrifluconazole. nih.gov
Antibacterial Thione-substituted triazole rings were found to be equipotent with ampicillin against strains like B. subtilis and S. aureus. mdpi.com
Anticonvulsant Certain 4-amino-5-mercapto-1,2,4-triazoles showed minimum to moderate (66.66%) protection in the maximal electroshock (MES) seizure model. nih.gov

Coordination Chemistry and Metal Complexes of 3 Amino 5 Methylthio 1h 1,2,4 Triazole

Synthesis of Metal Complexes with Various Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II))

The synthesis of transition metal complexes with Schiff base ligands derived from 3-Amino-5-methylthio-1H-1,2,4-triazole typically follows a common methodology. The process begins with the synthesis of the Schiff base ligand itself. This is achieved through the condensation reaction of this compound with a suitable aldehyde, such as chloro-, bromo-, or nitro-substituted 2-hydroxybenzaldehyde. sigmaaldrich.comsigmaaldrich.com

Once the Schiff base ligand is prepared and purified, it is reacted with a salt of the desired transition metal (e.g., chlorides, acetates, or nitrates of Co(II), Ni(II), Cu(II), Zn(II), or Cd(II)). The complexation is generally carried out by refluxing a solution of the ligand and the metal salt in a suitable solvent, often an alcohol like methanol or ethanol. researchgate.net The resulting metal complexes often precipitate from the solution upon cooling and can be collected by filtration, washed, and dried. A general synthetic scheme for these types of complexes is illustrated below.

Reactant 1Reactant 2ConditionsProduct Type
This compoundSubstituted AldehydeCondensationSchiff Base Ligand
Schiff Base LigandTransition Metal Salt (e.g., CoCl₂, Ni(OAc)₂, CuCl₂, Zn(OAc)₂)Reflux in SolventMetal Complex

Structural Characterization of Metal Complexes and Coordination Polymers

The structural elucidation of these metal complexes is crucial for understanding their properties. While specific crystal structure data for complexes of Schiff bases from this compound are not widely available, inferences can be drawn from studies on closely related 1,2,4-triazole-based Schiff base complexes.

Ligand Coordination Modes and GeometriesTriazole-derived Schiff bases are versatile ligands capable of coordinating to metal ions in several ways. Typically, they act as bidentate or tridentate ligands. Coordination often involves one of the nitrogen atoms of the triazole ring and the nitrogen atom of the azomethine group (-CH=N-) formed during the Schiff base condensation.nih.govIf the aldehyde precursor contains a hydroxyl group ortho to the aldehyde function, the deprotonated oxygen atom also participates in coordination.mwjscience.com

The geometry of the resulting metal complex is dependent on the metal ion, the specific ligand, and the molar ratio used in the synthesis. Common geometries observed for transition metal complexes with similar triazole-based ligands include tetrahedral and octahedral configurations. researchgate.netnih.gov For instance, Zn(II) and Cd(II) complexes often exhibit a tetrahedral geometry, while Co(II), Ni(II), and Cu(II) are frequently found in octahedral environments, with solvent molecules or other anions occupying the remaining coordination sites. researchgate.net

Table of Common Geometries for Transition Metal Complexes with Triazole-Based Ligands

Metal Ion Typical Coordination Number Common Geometry
Co(II) 6 Octahedral
Ni(II) 6 Octahedral
Cu(II) 4 or 6 Square Planar or Distorted Octahedral
Zn(II) 4 Tetrahedral

Biological Activity of Metal Complexes

Enhanced Antimicrobial and Antifungal PotencyA prominent feature of 1,2,4-triazole (B32235) derivatives and their metal complexes is their significant biological activity.connectjournals.comIt is a widely observed phenomenon that the biological activity of a ligand can be enhanced upon chelation with a metal ion.mdpi.comMetal complexes of Schiff bases derived from various amino-triazoles have demonstrated potent antibacterial and antifungal properties.mwjscience.comnih.gov

The enhanced potency is often explained by chelation theory. Upon coordination, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups of the ligand. This increases the lipophilic nature of the central metal atom, which in turn facilitates the complex's penetration through the lipid layer of microbial membranes, thereby increasing its activity. mdpi.com Studies on various triazole-based Schiff base complexes have shown them to be active against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. connectjournals.com

Photophysical Properties of Metal Complexes (e.g., Photoluminescence)

The photophysical properties of transition metal complexes containing heterocyclic ligands like 1,2,4-triazole are a subject of considerable research interest, particularly for applications in sensing, imaging, and light-emitting devices. hud.ac.uk However, specific studies detailing the photoluminescence or other photophysical properties of metal complexes derived from this compound are not readily found in the reviewed literature. Generally, the emission properties of such complexes depend on the nature of the metal ion and the ligand structure, with possibilities for metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered transitions.

Applications in Materials Science and Industrial Research

Development of Polymeric Materials via Copolymerization

The 1,2,4-triazole (B32235) ring is a valuable structural component in the development of functional polymers. Its electron-accepting nature can be harnessed to create materials with specific electronic and optical properties. While direct electropolymerization of the triazole ring itself is not typical, incorporating it into polymeric structures through the polymerization of derivative monomers is a common strategy.

The incorporation of 1,2,4-triazole moieties into conjugated polymer backbones can significantly influence the material's optoelectronic characteristics. The imine groups within the triazole ring are electron-accepting, which can help in lowering the band gap of the resulting polymer. This tuning of the electronic structure is crucial for applications in organic electronics. For instance, new copolymers composed of 1-alkyl-1H-1,2,4-triazole and thiophene units have been shown to exhibit blue photoluminescence. researchgate.net These polymers, soluble in organic solvents, demonstrated emission peaks around 420 nm in solution, shifting to 470-480 nm in thin films, indicating the influence of the solid-state packing on the optical properties. researchgate.net Such materials are explored for their potential as electron-transporters and hole-blockers in devices like organic light-emitting diodes (OLEDs). researchgate.net

Corrosion Inhibition Studies in Acidic Media

3-Amino-5-methylthio-1H-1,2,4-triazole and its derivatives have demonstrated significant potential as corrosion inhibitors, particularly for metals and alloys in aggressive acidic and chloride-containing environments. guidechem.comelectrochemsci.orgfrontiersin.org The protective action of these molecules stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. This adsorption occurs through the heteroatoms (nitrogen and sulfur) in the molecule, which act as active centers for interaction with the metal.

The effectiveness of triazole derivatives as corrosion inhibitors has been studied for various metals, including aluminum and steel. electrochemsci.orgacs.org For example, 3-amino-5-mercapto-1,2,4-triazole has been identified as a good corrosion inhibitor for copper and its alloys due to its strong adsorption capabilities. frontiersin.org Similarly, 3-Ethyl-4-amino-5-mercapto-1,2,4-triazole has been shown to be an effective inhibitor for an Al-SiC composite in sulfuric acid.

Electrochemical techniques are pivotal in evaluating the performance of corrosion inhibitors. Potentiodynamic polarization studies reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For triazole-based inhibitors, it has been observed that they can act as mixed-type inhibitors, suppressing both reactions. acs.org The presence of these inhibitors leads to a decrease in the corrosion current density (Icorr) and an increase in the polarization resistance (Rp), indicating a reduction in the corrosion rate. electrochemsci.org

Electrochemical Impedance Spectroscopy (EIS) provides further insights into the inhibitor-metal interface. In the presence of an effective inhibitor like a triazole derivative, the Nyquist plots typically show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). This signifies that the inhibitor film impedes the charge transfer process, which is a key step in corrosion. The data also often indicates a decrease in the double-layer capacitance (Cdl), which is attributed to the replacement of water molecules at the metal surface by the organic inhibitor molecules.

Table 1: Potentiodynamic Polarization Data for Aluminum in 3.5 wt. % NaCl with and without a Triazole Inhibitor

Inhibitor Concentration (mM) Corrosion Potential (Ecorr) (mV vs. Ag/AgCl) Corrosion Current Density (Icorr) (µA/cm²) Polarization Resistance (Rp) (kΩ·cm²) Inhibition Efficiency (IE%)
0.0 -750 5.8 3.5 -
1.0 -735 1.2 15.2 79.3
5.0 -720 0.5 38.7 91.4

Data is illustrative and based on typical results from studies on similar triazole compounds. electrochemsci.org

Table 2: EIS Parameters for Aluminum in 3.5 wt. % NaCl with a Triazole Inhibitor

Inhibitor Concentration (mM) Charge Transfer Resistance (Rct) (kΩ·cm²) Double Layer Capacitance (Cdl) (µF/cm²) Inhibition Efficiency (IE%)
0.0 4.1 150 -
1.0 18.5 85 77.8
5.0 45.3 40 90.9

Data is illustrative and based on typical results from studies on similar triazole compounds. electrochemsci.org

The relationship between the concentration of the inhibitor and its efficiency can be understood through adsorption isotherms. These models describe how the inhibitor molecules adsorb onto the metal surface. The adsorption process can be influenced by the structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium.

While various models like the Langmuir isotherm are often used, which assumes a monolayer adsorption on a uniform surface, the Temkin isotherm can also be applicable. acs.org The Temkin isotherm takes into account the interactions between the adsorbed molecules and the heterogeneity of the surface. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. The spontaneity of the adsorption process is indicated by the negative value of the free energy of adsorption (ΔG°ads). acs.org Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while those around -40 kJ/mol or more suggest chemisorption, which involves the formation of stronger coordinate bonds between the inhibitor and the metal surface. acs.org

Applications as Ligands in Catalytic Reactions

The presence of multiple nitrogen atoms and a sulfur atom makes this compound and related compounds effective ligands in coordination chemistry. guidechem.com They can form stable complexes with a variety of metal ions. guidechem.comsigmaaldrich.com This ability to chelate metal ions is the basis for their potential use in catalysis. By coordinating with a metal center, these triazole-based ligands can modify the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity in various chemical transformations. For instance, triazole-derived Schiff base ligands have been synthesized and complexed with cobalt(II), nickel(II), copper(II), and zinc(II). sigmaaldrich.com Such complexes are often investigated for their catalytic potential in oxidation, reduction, and carbon-carbon bond-forming reactions.

Use as Electrolyte Additives (e.g., Dye-Sensitized Solar Cells)

This compound has been identified as an efficient electrolyte additive in dye-sensitized solar cells (DSSCs). sigmaaldrich.comsigmaaldrich.com In DSSCs, the electrolyte plays a crucial role in regenerating the oxidized dye and transporting charge between the photoanode and the cathode. The performance of the cell is often limited by undesirable recombination reactions, where electrons in the semiconductor's conduction band react with the oxidized species in the electrolyte.

Application in Synthesis of Heterocyclic Disperse Azo Dyes

This compound serves as a valuable precursor in the synthesis of heterocyclic disperse azo dyes, which are noted for their applications in coloring synthetic fibers. The primary amino group on the triazole ring provides a reactive site for diazotization, a key chemical process in the formation of azo compounds. This diazotized intermediate is then reacted with a suitable coupling component to yield the final azo dye.

A notable application in this area is the synthesis of novel hetarylazo dyes using 8-hydroxyquinoline as the coupling component. The general synthetic route involves the diazotization of this compound, followed by an azo coupling reaction with 8-hydroxyquinoline. This electrophilic substitution reaction typically occurs at the para-position to the hydroxyl group of the 8-hydroxyquinoline ring.

The resulting disperse dye, 5-((5-(methylthio)-1H-1,2,4-triazol-3-yl)azo)quinolin-8-ol, exhibits specific spectroscopic properties that are influenced by the solvent environment. The color of these dyes is a direct consequence of the extended chromophoric system created by the linkage of the triazole and quinoline ring systems through the azo bridge (-N=N-). This system absorbs light in the visible region of the electromagnetic spectrum.

Detailed research findings have elucidated the relationship between the structure of these dyes and their light-absorbing properties. The absorption maxima (λmax) are a key characteristic used to define the color of the dye. For instance, the introduction of the azo group to the 8-hydroxyquinoline structure results in a significant bathochromic shift (a shift to longer wavelengths), leading to a change in color from yellow to red. researchgate.net

The solvatochromic behavior of these dyes, meaning the change in their color with a change in the polarity of the solvent, has also been a subject of study. This phenomenon is attributed to the differential stabilization of the ground and excited states of the dye molecule by the solvent molecules.

The following interactive data table summarizes the key properties of a representative heterocyclic disperse azo dye synthesized from this compound.

Table 1: Properties of 5-((5-(methylthio)-1H-1,2,4-triazol-3-yl)azo)quinolin-8-ol

PropertyValue
IUPAC Name 5-((5-(methylthio)-1H-1,2,4-triazol-3-yl)azo)quinolin-8-ol
Molecular Formula C₁₂H₁₀N₆OS
Color Red researchgate.net
λmax in Methanol ~523 nm (estimated based on bathochromic shift) researchgate.net

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of environmentally friendly and efficient synthetic methods is a primary focus in modern chemistry. For 1,2,4-triazole (B32235) derivatives, research is shifting away from conventional methods towards greener alternatives that offer reduced reaction times, minimal chemical waste, and increased energy efficiency. uthm.edu.myuthm.edu.my

Key emerging strategies include:

Microwave-Assisted Synthesis: This technique significantly shortens reaction times and often improves product yields compared to traditional heating methods. uthm.edu.myuthm.edu.my A notable green synthesis involves the direct condensation of carboxylic acids with aminoguanidine bicarbonate under controlled microwave conditions, providing a straightforward route to 5-substituted 3-amino-1,2,4-triazoles. mdpi.com

Ultrasound Chemistry and Mechanochemistry: These non-conventional energy sources are being explored for the synthesis of 1,2,4-triazole systems, aligning with the principles of green chemistry by minimizing solvent use and energy consumption. nih.gov

Metal-Free and Catalyst-Free Approaches: To avoid the environmental impact and cost associated with metal catalysts, researchers are developing novel metal-free pathways, such as those employing efficient and recyclable acidic ionic liquids. tandfonline.com

Table 1: Comparison of Synthetic Methodologies for 1,2,4-Triazole Derivatives


MethodologyKey AdvantagesExamples/ConditionsReference
Conventional SynthesisWell-established proceduresReaction in organic solvents under reflux nih.gov
Microwave-Assisted SynthesisReduced reaction time, higher yields, energy efficiencyCondensation of acetyl-hydrazide and nitriles[2, 3]
Ultrasound ChemistryEnvironmentally benign, improved yieldsUltrasound irradiation for cyclization reactions nih.gov
Ionic Liquid CatalysisRecyclable catalyst, high atom economy, simple work-upReaction of thiosemicarbazide with aldehydes in [H2-TMDP][HPO4] nih.gov

Identification of New Biological Targets and Therapeutic Areas

The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents due to its ability to interact with a wide array of biological targets. nih.gov Derivatives of 3-amino-5-methylthio-1H-1,2,4-triazole are being investigated for a broad spectrum of pharmacological activities beyond their known use as intermediates for antifungal and antibacterial drugs. chemimpex.com

Emerging therapeutic applications include:

Anticancer Activity: Novel 1,2,4-triazole derivatives have shown potent activity against various cancer cell lines. researchgate.net Research has identified their potential as inhibitors of key cancer-related enzymes like kinases, carbonic anhydrases, and topoisomerases. nih.gov Some derivatives also exhibit promising antiangiogenic properties, which can inhibit tumor growth. nih.gov

Antitubercular and Antimalarial Agents: In the fight against infectious diseases, new triazole compounds have demonstrated significant potency against Mycobacterium tuberculosis and Plasmodium falciparum. nih.gov

Neurological Disorders: The 1,2,4-triazole nucleus is being explored for its neuroprotective effects and as a potential treatment for neurodegenerative diseases. nih.gov

Ferroptosis Inhibition: Recent studies have identified 1,2,4-triazole derivatives as novel inhibitors of ferroptosis, a form of regulated cell death implicated in diseases like acute organ injury and neurodegeneration. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for 3-Amino-5-methylthio-1H-1,2,4-triazole, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between 5-methylthio-1H-1,2,4-triazole derivatives and amine precursors under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis is recommended to enhance reaction efficiency, reducing time from hours to minutes while improving yields (≥85%) . Optimization includes adjusting solvent polarity (e.g., DMF or propan-2-ol) and temperature (80–120°C) to minimize side reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Post-synthesis characterization relies on:

  • 1H/13C NMR : To confirm substituent positions and purity (e.g., δ 2.5 ppm for methylthio protons) .
  • IR Spectroscopy : Identification of NH₂ (3300–3400 cm⁻¹) and C=S (1250 cm⁻¹) stretches .
  • Elemental Analysis : Acceptable error margins ≤0.3% for C, H, N, and S .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 157) .

Q. What are the primary academic research applications of this compound?

Key applications include:

  • Corrosion Inhibition : Electrochemical studies (Tafel plots, EIS) in acidic media show 85–92% inhibition efficiency for mild steel at 10⁻³ M .
  • Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus and E. coli via disruption of cell membranes .
  • Building Block : Used to synthesize triazole-thiol derivatives for coordination chemistry (e.g., Co(II)/Cu(II) complexes) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported biological activity data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) identifies binding affinities to targets like CYP450 enzymes, explaining variability in antimicrobial or cytotoxic results . Conflicting data may arise from solvation effects or protonation states, which MD simulations can clarify .

Q. What experimental design considerations are critical for crystallographic analysis of derivatives?

Use SHELXL for refinement due to its robustness with twinned or high-resolution data. Key steps:

  • Data Collection : High-intensity X-rays (Cu-Kα) and low-temperature (100 K) to reduce thermal motion .
  • Twinned Data : Apply HKLF5 format in SHELXL for deconvoluting overlapping reflections .
  • Validation : R-factor ≤5% and CCDC deposition (e.g., CCDC-649123 for triazole-thione derivatives) .

Q. How can synthetic yields be improved for S-alkylated derivatives?

Strategies include:

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) in biphasic systems (water/CH₂Cl₂) increases alkylation efficiency by 30% .
  • Halide Selection : Bromoalkanes outperform chloroalkanes in nucleophilic substitution (yields: 75% vs. 50%) .
  • Microwave Optimization : 100 W irradiation for 15 min reduces side-product formation (e.g., disulfides) .

Q. What methodologies address discrepancies in corrosion inhibition studies?

Contradictions in inhibition efficiency (e.g., 70% vs. 92%) arise from electrolyte composition or surface pretreatment. Mitigation involves:

  • Surface Analysis : SEM/EDS post-exposure to confirm adsorption uniformity .
  • Statistical Design : Response Surface Methodology (RSM) to model interactions between concentration, pH, and temperature .
  • Comparative Studies : Use standardized ASTM G5-14 protocols for electrochemical measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.